molecular formula C9H13N5O2 B1414565 2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-propylacetamide CAS No. 1428139-62-1

2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-propylacetamide

Cat. No.: B1414565
CAS No.: 1428139-62-1
M. Wt: 223.23 g/mol
InChI Key: AETYPUQZYAINSW-UHFFFAOYSA-N
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Description

2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-propylacetamide is a heterocyclic compound that features an imidazo[1,2-b][1,2,4]triazole core

Properties

IUPAC Name

2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O2/c1-2-3-10-7(15)4-6-8(16)13-9-11-5-12-14(6)9/h5-6H,2-4H2,1H3,(H,10,15)(H,11,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETYPUQZYAINSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1C(=O)NC2=NC=NN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001146372
Record name 1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, 5,6-dihydro-5-oxo-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428139-62-1
Record name 1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, 5,6-dihydro-5-oxo-N-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428139-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, 5,6-dihydro-5-oxo-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-propylacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent functionalization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazo[1,2-b][1,2,4]triazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted imidazo[1,2-b][1,2,4]triazole derivatives.

Scientific Research Applications

2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-propylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-propylacetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like 2-phenylimidazole share structural similarities.

    Triazole derivatives: Compounds such as 1,2,4-triazole exhibit similar chemical properties.

Uniqueness

2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-propylacetamide is unique due to its specific substitution pattern and the presence of both imidazole and triazole rings, which confer distinct chemical and biological properties .

Biological Activity

2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-propylacetamide is a synthetic compound that belongs to the imidazo[1,2-b][1,2,4]triazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. Its unique structural features allow it to interact with various biological targets, leading to a range of pharmacological effects.

  • Molecular Formula : C9H13N5O2
  • Molecular Weight : 223.23 g/mol
  • CAS Number : 1428139-62-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular pathways. The imidazole ring is known for its role in enzyme inhibition and modulation of signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes that play pivotal roles in metabolic pathways and oxidative stress responses.
  • Receptor Modulation : It interacts with various receptors that regulate cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that this compound has potential anticancer properties. It has been observed to induce apoptosis in cancer cell lines by modulating key signaling pathways.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. It has been reported to possess activity against various bacterial strains, likely due to its ability to disrupt bacterial metabolic processes.

Case Studies and Research Findings

StudyFindings
Lu et al., 2014 Demonstrated the compound's ability to inhibit angiogenesis in tumor models.
Krönke et al., 2014 Reported on the modulation of immune responses through cereblon binding.
BenchChem Research (2024) Highlighted interactions with enzymes involved in oxidative stress responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-propylacetamide
Reactant of Route 2
Reactant of Route 2
2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-propylacetamide

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